N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC13699343
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrF3NO |
|---|---|
| Molecular Weight | 308.09 g/mol |
| IUPAC Name | N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C11H9BrF3NO/c12-7-3-4-8(11(13,14)15)9(5-7)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
| Standard InChI Key | QDTVKHBTMBHKAJ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F |
| Canonical SMILES | C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F |
Introduction
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound belongs to the class of cyclopropanecarboxamides, which are known for their diverse biological activities and potential applications in drug development. Despite the lack of specific detailed studies on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Characterization
The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide likely involves the reaction of a cyclopropanecarboxylic acid or its derivatives with an amine bearing the 5-bromo-2-(trifluoromethyl)phenyl group. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
Example Synthesis Route:
-
Starting Materials: Cyclopropanecarboxylic acid and 5-bromo-2-(trifluoromethyl)aniline.
-
Reaction Conditions: Coupling reaction using a suitable catalyst and base in an appropriate solvent.
-
Purification: Column chromatography or recrystallization.
Biological Activity and Potential Applications
While specific biological activity data for N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is not available, compounds with similar structures have shown promise in various biological assays. For instance, cyclopropanecarboxamides have been explored for their potential anticancer, antimicrobial, and antifungal activities.
| Biological Activity | Potential Application |
|---|---|
| Anticancer Activity | Cancer Treatment |
| Antimicrobial Activity | Infection Control |
| Antifungal Activity | Fungal Infection Treatment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume